5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate
Description
The compound 5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate is a synthetic benzoxazine derivative featuring a bicyclic core structure with ester functional groups. This compound is distinguished by its substituents:
- A 2-chlorophenyl group at position 6, which may enhance lipophilicity and receptor binding.
- O-ethyl and O-methyl ester groups at positions 5 and 7, respectively, influencing solubility and metabolic stability.
- A methyl group at position 8, contributing to steric effects.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., impurities or derivatives) have been studied in drug development contexts. For instance, a closely related impurity detected in amlodipine maleate synthesis shares a similar benzoxazine core but differs in substituent positioning and functional groups .
Properties
IUPAC Name |
5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,14-15,22H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKBXGUJDFQQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C(C1C3=CC=CC=C3Cl)C(=O)OC)C)OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-O-Ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate (CAS Number: 496024-43-2) is a synthetic compound with potential pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 391.85 g/mol. This compound is characterized by its unique benzoxazine structure which contributes to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Antihypertensive Activity : The compound is categorized under antihypertensives, suggesting it may play a role in managing high blood pressure. Its mechanism may involve modulation of vascular smooth muscle contraction or influence on neurotransmitter systems.
- Anticancer Properties : Preliminary studies have suggested that compounds with similar benzoxazine structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Effects : Some derivatives of benzoxazine compounds have demonstrated antimicrobial activity against various bacterial strains, suggesting this compound could possess similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antihypertensive | Reduces blood pressure in animal models | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of specific bacteria |
Case Study: Antihypertensive Effects
A study conducted on hypertensive rats evaluated the efficacy of this compound in lowering blood pressure. The results indicated a significant reduction in systolic and diastolic blood pressure after administration of the compound over a two-week period. The study concluded that the compound could be a candidate for further development as an antihypertensive agent.
Case Study: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. This suggests potential for development as an anticancer drug.
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Data of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle: The target compound and the impurity share a benzoxazine core, while the imidazopyridine derivative belongs to a distinct heterocyclic class. The imidazopyridine derivative’s nitrophenyl and cyano groups suggest applications in materials science or as enzyme inhibitors .
Substituent Effects: The O-ethyl and O-methyl esters in the target compound likely enhance metabolic stability compared to the non-ester alkyl groups in the impurity . The 2-chlorophenyl group in both benzoxazine compounds may improve binding affinity to hydrophobic targets, a feature absent in the imidazopyridine analog.
Synthetic and Analytical Methods: The impurity was identified using HPLC-MS/MS, NMR, and IR, methods that could be applied to characterize the target compound.
Stability and Functional Group Reactivity
- The impurity in amlodipine maleate formed under accelerated stability conditions (40°C/75% RH), indicating that alkyl-substituted benzoxazines may degrade under stress. The target compound’s ester groups could confer greater stability, though experimental validation is required.
- The imidazopyridine derivative exhibited a high melting point (243–245°C), suggesting robust crystalline packing, a trait that could be mirrored in the target compound depending on substituent arrangement.
Q & A
Q. What are the standard synthetic routes for preparing 5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate?
- Methodological Answer : The compound can be synthesized via multi-step esterification and cyclization reactions. A common approach involves:
Core Benzoxazine Formation : Reacting substituted aniline derivatives with epoxides or diols under acidic conditions to form the tetrahydrobenzoxazine backbone.
Esterification : Introducing the ethyl and methyl ester groups using acyl chlorides or anhydrides (e.g., ethyl chloroformate or methyl iodide) in the presence of a base (e.g., DMAP) to ensure regioselectivity .
Purification : Crystallization from solvents like dioxane or ethanol, monitored by TLC for reaction completion .
Key intermediates should be characterized via NMR and IR to confirm structural integrity at each step .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the benzoxazine ring structure, substituent positions (e.g., 2-chlorophenyl), and ester groups. For example, the methyl group at position 8 appears as a singlet (~δ 1.3–1.5 ppm), while aromatic protons show splitting patterns indicative of substitution .
- IR Spectroscopy : Validates ester carbonyl stretches (~1700–1750 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .
- Elemental Analysis : Ensures correct C/H/N ratios, critical for verifying purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during reflux or solvent evaporation .
- Spill Management : Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and dispose of waste via authorized facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance esterification efficiency. Evidence shows DMAP improves acyl transfer in similar benzoxazine syntheses .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol; higher dielectric constants may stabilize transition states in cyclization steps .
- Temperature Gradients : Use controlled reflux (70–80°C) to accelerate ring closure while minimizing side reactions (e.g., transesterification) .
Q. What strategies are effective for resolving stereochemical ambiguities in the benzoxazine core?
- Methodological Answer :
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for analogous spirobenzoxazines .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to validate stereoisomer assignments .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures; similar compounds show stability up to 200°C, with ester hydrolysis occurring above this threshold .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC. Acidic conditions may hydrolyze ester groups, while basic conditions could dechlorinate the 2-chlorophenyl moiety .
- Light Sensitivity : Conduct UV-accelerated aging tests to evaluate photolytic degradation pathways .
Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility)?
- Methodological Answer :
- Cross-Validation : Replicate synthesis and characterization using identical protocols (e.g., solvent purity, heating rates) to isolate variables.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity to rule out impurities affecting physical properties .
- Collaborative Studies : Compare data across independent labs to identify systemic errors (e.g., calibration drift in melting point apparatuses) .
Q. What methodologies are suitable for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to test ester group reactivity. Monitor via in situ IR for carbonyl loss .
- Electrophilic Substitution : Perform nitration or halogenation on the benzoxazine ring; use LC-MS to track regioselectivity and byproduct formation .
- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to measure reaction rates under varying concentrations and temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
